molecular formula C22H22N2O4S2 B2413369 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922916-58-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2413369
CAS No.: 922916-58-3
M. Wt: 442.55
InChI Key: GTTAXIHBZZHIDB-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide ( 922916-58-3) is a synthetic organic compound with the molecular formula C22H22N2O4S2 and a molecular weight of 442.55 g/mol. This high-purity compound is offered for research applications in medicinal chemistry and neuroscience. The structure incorporates a naphthothiazole ring system, a scaffold noted in scientific literature for its relevance in central nervous system (CNS) drug discovery research. Compounds featuring similar thiazole and sulfonamide motifs are currently being investigated for their neuroprotective properties. Recent studies on analogous thiazole sulfonamides have shown potential in models of neurodegenerative disease, with mechanisms under investigation including the activation of sirtuin 1 (SIRT1) and the mitigation of neuronal damage induced by oxidative stress . In silico predictive studies of related structures also suggest these compounds may exhibit blood-brain barrier permeability, making them interesting candidates for neuroscientific inquiry . This product is supplied with a guaranteed purity of 90% or higher. It is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)23-22-24-21-18-6-3-2-5-15(18)8-13-19(21)29-22/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTAXIHBZZHIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C22H22N2O3S2
  • Molecular Weight : 414.55 g/mol

This compound features a naphtho[1,2-d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds containing naphthoquinone structures exhibit significant anticancer properties. The mechanism often involves the induction of oxidative stress in cancer cells, leading to apoptosis. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Antimicrobial Properties

Naphtho[1,2-d]thiazole derivatives have demonstrated antimicrobial activity against various pathogens. The proposed mechanism includes the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have reported effective inhibition against gram-positive and gram-negative bacteria, as well as fungi .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may enhance ROS production, leading to cellular damage and apoptosis in cancer cells.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest at various phases, particularly G1/S or G2/M transitions.

Case Studies

  • Study on Anticancer Activity :
    • Researchers evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was mediated through ROS generation and mitochondrial dysfunction .
  • Antimicrobial Efficacy :
    • A recent study assessed the antimicrobial activity of several naphtho[1,2-d]thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, highlighting its potential as an antimicrobial agent .

Data Summary Table

Activity Type Test Organism/Cell Line IC50/MIC Value Mechanism
AnticancerMCF-7 (Breast Cancer)~15 µMROS generation, apoptosis
AntimicrobialStaphylococcus aureus32 µg/mLCell wall synthesis inhibition
AntimicrobialEscherichia coli32 µg/mLMembrane integrity disruption

Preparation Methods

Cyclization of Thioamides

A widely adopted method involves the reaction of 1-aminonaphthalene-2-thiol with α-bromo ketones. For example, 1-aminonaphthalene-2-thiol reacts with 2-bromoacetophenone in dimethylformamide (DMF) at 80°C to yield the dihydronaphthothiazole core. Thiourea derivatives, as demonstrated in the preparation of 5-methyl-4-phenyl-1,3-thiazole-2-amine, can also serve as nucleophiles in such cyclizations.

Reaction Conditions

  • Solvent: DMF or dichloromethane (DCM)
  • Temperature: 80–100°C
  • Catalyst: Triethylamine (for deprotonation)
  • Yield: 70–85%

Hantzsch Thiazole Synthesis

Alternative approaches employ the Hantzsch method, combining α-halo ketones with thioureas. For instance, 2-aminonaphthothiazole derivatives are obtained by reacting 1-naphthylamine with bromoacetyl bromide followed by treatment with thiourea. This method is advantageous for introducing substituents at the 2-position of the thiazole ring.

Preparation of the Sulfonylbutanamide Moiety

The 4-((4-methoxyphenyl)sulfonyl)butanamide side chain is synthesized through sequential sulfonylation and amidation steps.

Sulfonylation of Butanoic Acid

The sulfonyl group is introduced via reaction of 4-chlorobutanoyl chloride with 4-methoxyphenylsulfinic acid. This step typically employs a base such as pyridine to neutralize HCl byproducts.

Reaction Scheme
$$
\text{ClC(O)(CH}2\text{)}3\text{Cl} + \text{ArSO}2\text{Na} \xrightarrow{\text{pyridine}} \text{ArSO}2\text{(CH}2\text{)}3\text{COCl} \quad
$$

  • Ar: 4-Methoxyphenyl
  • Yield: 65–75%

Amidation of Sulfonylbutanoyl Chloride

The sulfonylbutanoyl chloride is subsequently reacted with ammonia or primary amines to form the corresponding amide. For example, treatment with ammonium hydroxide in tetrahydrofuran (THF) at 0°C yields 4-((4-methoxyphenyl)sulfonyl)butanamide.

Coupling of Naphthothiazole and Sulfonylbutanamide

The final step involves conjugating the naphthothiazole amine with the sulfonylbutanamide chain via amide bond formation.

Activation of the Carboxylic Acid

The carboxylic acid moiety of the sulfonylbutanamide is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Reaction Conditions

  • Solvent: DCM or THF
  • Coupling Agents: EDC (1.2 equiv), HOBt (1.1 equiv)
  • Temperature: Room temperature, 12–24 h
  • Yield: 60–80%

Nucleophilic Acyl Substitution

The activated ester reacts with the primary amine of the naphthothiazole core to form the target compound. Excess amine (1.5 equiv) ensures complete conversion.

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates for cyclization and coupling steps, while DCM is preferred for sulfonylation due to its low nucleophilicity.

Catalytic Additives

Triethylamine improves yields in cyclization reactions by scavenging HBr, whereas pyridine facilitates sulfonylation by neutralizing HCl.

Temperature Control

Microwave-assisted synthesis, as demonstrated in benzothiazine derivatives, reduces reaction times from hours to minutes. For example, microwave irradiation at 100°C for 10 minutes increased coupling efficiency by 15%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3): Signals at δ 2.39 (s, CH3), 7.32–7.40 (m, aromatic protons) confirm the naphthothiazole and methoxyphenyl groups.
  • 13C NMR: Peaks at 168.5 ppm (C=O) and 114.2 ppm (SO2) validate the amide and sulfonyl functionalities.

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 483.12 (calculated for C24H23N3O4S2), consistent with the target compound.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the naphthothiazole ring and the trans configuration of the sulfonyl group.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages
Cyclization-Thioamide Thioamide + α-Bromo Ketone 74 High regioselectivity
Hantzsch Synthesis α-Halo Ketone + Thiourea 68 Scalability
Microwave-Assisted Coupling EDC/HOBt + Microwave Irradiation 80 Reduced reaction time

Q & A

Q. What are the standard synthetic routes for synthesizing N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and how are intermediates purified?

Methodological Answer :

  • Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous sulfonylbutanamide derivatives are prepared by refluxing intermediates (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides) with isothiocyanates in absolute ethanol, catalyzed by glacial acetic acid .
  • Purification : Post-reaction, solvents are evaporated under reduced pressure, and solids are filtered. Column chromatography or recrystallization (using ethanol/water mixtures) is recommended for isolating intermediates. Sodium hydroxide (8% solution) may be employed to precipitate tautomeric forms during purification .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer :

  • Spectroscopic Techniques :
    • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1663–1682 cm⁻¹, C=S at 1243–1258 cm⁻¹). Absence of S–H bands (~2500–2600 cm⁻¹) confirms thione tautomers .
    • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons from the naphthothiazole ring) and carbon types (e.g., sulfonyl or methoxy carbons).
    • Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks .
  • Elemental Analysis : Confirms empirical formula by comparing calculated vs. observed C, H, N, S percentages .

Advanced Research Questions

Q. How can tautomeric equilibria in sulfonylbutanamide derivatives be analyzed, and what methods resolve ambiguities in structural assignments?

Methodological Answer :

  • Tautomer Identification :
    • IR : Detect absence/presence of νS–H (thiol form) or νC=S (thione form). For example, compounds in thione form lack S–H bands but show C=S at 1247–1255 cm⁻¹ .
    • NMR : ¹H-NMR distinguishes NH protons (broad signals at δ 10–12 ppm) in thione tautomers. ¹³C-NMR identifies thiocarbonyl carbons (δ ~170 ppm) .
  • Computational Modeling : Density Functional Theory (DFT) calculates tautomer stability and simulates NMR/IR spectra to cross-validate experimental data .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in complex heterocyclic systems like naphthothiazole derivatives?

Methodological Answer :

  • Software Tools : Use SHELXL (for refinement) and SHELXS/SHELXD (for phase solving) to process single-crystal X-ray diffraction data. SHELXPRO interfaces with macromolecular datasets for high-resolution refinement .
  • Data Handling : Employ twin refinement for distorted crystals and leverage high-resolution data (>1.0 Å) to resolve disordered sulfonyl or methoxy groups .

Q. How should researchers address contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer :

  • Critical Analysis Framework :
    • Re-examine solvent effects (e.g., polarity impacting tautomer ratios) or crystallization conditions.
    • Validate computational parameters (e.g., basis sets in DFT) against analogous systems in literature .
    • Use multi-method validation : Cross-check NMR shifts with predicted values from software like ACD/Labs or MNova .

Q. What separation technologies are optimal for purifying intermediates in multi-step syntheses of sulfonylbutanamide derivatives?

Methodological Answer :

  • Membrane Technologies : Tangential flow filtration (TFF) separates macromolecular byproducts while retaining small-molecule intermediates .
  • Chromatography : High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves polar impurities. For non-polar intermediates, use silica gel flash chromatography with ethyl acetate/hexane .

Q. How can researchers integrate this compound into a broader theoretical framework, such as structure-activity relationship (SAR) studies for kinase inhibitors?

Methodological Answer :

  • Conceptual Framework :
    • Link the naphthothiazole core to known kinase-binding motifs (e.g., ATP-binding pockets).
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target kinases .
    • Validate hypotheses via enzymatic assays (e.g., IC₅₀ measurements against recombinant kinases) .

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